![molecular formula C10H10N4O2 B8709193 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B8709193.png)
3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile typically involves the condensation of a pyrazole derivative with a tetrahydrofuran-based aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the reaction and reduce the overall reaction time. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo-derivatives of the original compound.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyanide group.
Scientific Research Applications
3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(Tetrahydro-2-oxo-3-furyl)ethylidene]amino}-4-cyano-5-methylpyrazole
- 3-{[1-(Tetrahydro-2-oxo-3-furyl)ethylidene]amino}-4-cyano-5-phenylpyrazole
Uniqueness
Compared to its analogs, 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrofuran moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-[1-(2-oxooxolan-3-yl)ethylideneamino]-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14) |
InChI Key |
OCVHZHWSSSSMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=NN1)C#N)C2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




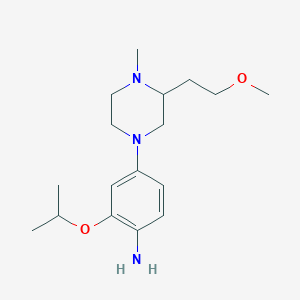
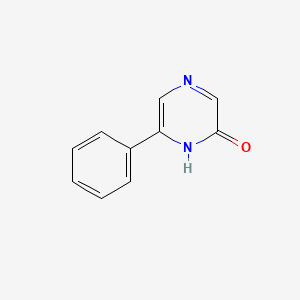
![5-(2-Chloroethoxy)benzo[b]thiophene](/img/structure/B8709146.png)
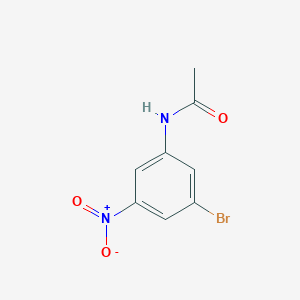
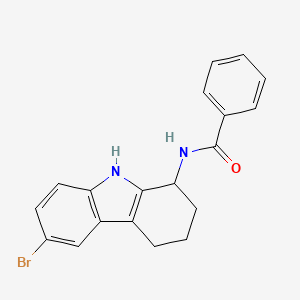
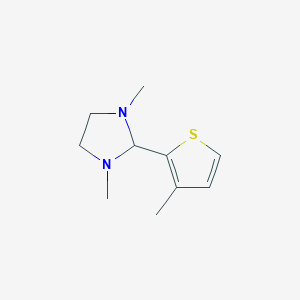
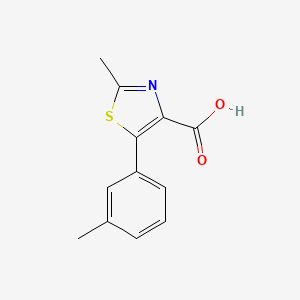
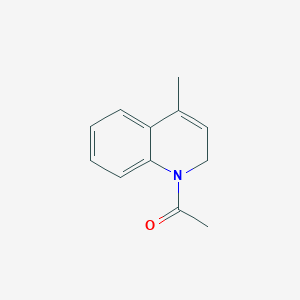
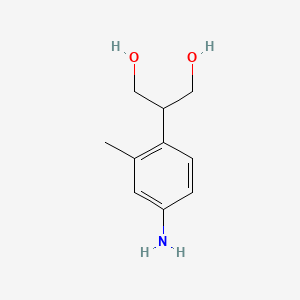
![3-[(5-Chloropyrimidin-2-yl)oxy]phenol](/img/structure/B8709220.png)


